N-(3-aminonaphthalen-1-yl)acetamide

Übersicht

Beschreibung

“N-(3-aminonaphthalen-1-yl)acetamide” is an organic compound with the formula C12H12N2O . It is a derivative of acetamide and naphthalene, with an amine group attached to the 3-position of the naphthalene ring .

Synthesis Analysis

The synthesis of “N-(3-aminonaphthalen-1-yl)acetamide” involves several steps . The process starts with nitrobenzene at 150°C, followed by a reaction with diphenyl ether. The final step involves a reaction with aqueous hydrochloric acid .Physical And Chemical Properties Analysis

“N-(3-aminonaphthalen-1-yl)acetamide” is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Toxicity

- Enzymatic N-acetylation of Carcinogenic Aromatic Amines : Research has shown that liver cytosol from various mammalian species can carry out the N-acetylation of carcinogenic arylamines, such as 2-aminonaphthalene. This process, facilitated by the N-acetyltransferase enzyme system, plays a crucial role in the metabolic activation and detoxification of carcinogenic amines. The efficiency of this enzymatic activity varies across species and is linked to susceptibility to organ-specific carcinogenesis (Lower & Bryan, 1973).

Analytical Chemistry Applications

- Simultaneous Determination of Caffeine and Paracetamol : A novel method using a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode has been developed for the simultaneous determination of caffeine and paracetamol. This method showcases the application of naphthalene derivatives in enhancing analytical techniques for drug analysis (Tefera et al., 2016).

Synthetic Chemistry

- Chemoselective Acetylation for Drug Synthesis : Research into chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has shown the utility of naphthalene derivatives in facilitating specific chemical transformations. This process uses immobilized lipase as a catalyst, demonstrating an innovative approach to synthesizing pharmacologically active compounds (Magadum & Yadav, 2018).

Molecular Probing and Drug Design

- Genetic Incorporation of Fluorescent Probes : The fluorescent amino acid derivative, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), has been genetically incorporated into proteins in yeast. This demonstrates the application of naphthalene derivatives in creating fluorescent probes for studying protein structure and dynamics, offering valuable tools for biological research and drug design (Lee et al., 2009).

Safety And Hazards

The safety data sheet for “N-(3-aminonaphthalen-1-yl)acetamide” provides several precautionary statements. These include keeping the substance away from heat/sparks/open flames/hot surfaces and avoiding contact with air and water due to possible violent reactions and flash fire . It also advises using personal protective equipment as required .

Eigenschaften

IUPAC Name |

N-(3-aminonaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8(15)14-12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZGMFZGBKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657011 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminonaphthalen-1-yl)acetamide | |

CAS RN |

721970-24-7 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

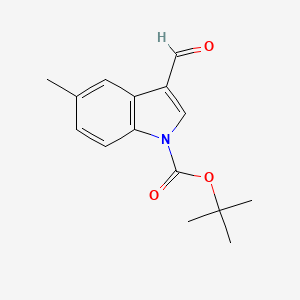

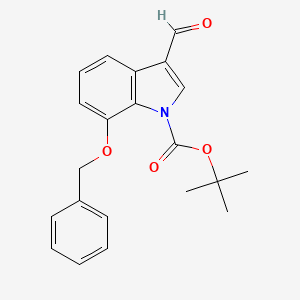

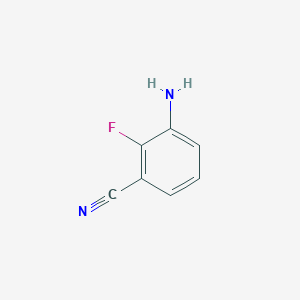

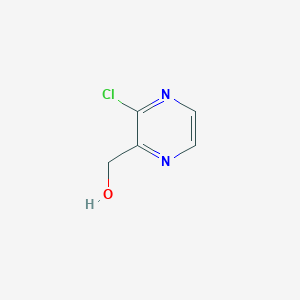

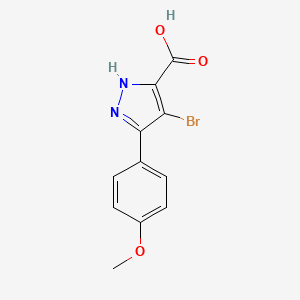

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)